molecular formula C8H8I2O2 B14029673 2,3-Diiodo-1,4-dimethoxybenzene

2,3-Diiodo-1,4-dimethoxybenzene

Cat. No.: B14029673
M. Wt: 389.96 g/mol
InChI Key: KKSFPNCGZCWIDE-UHFFFAOYSA-N
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Description

2,3-Diiodo-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8I2O2. It is a derivative of benzene, where two iodine atoms and two methoxy groups are substituted at the 2,3 and 1,4 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diiodo-1,4-dimethoxybenzene typically involves the iodination of 1,4-dimethoxybenzene. One common method is the reaction of 1,4-dimethoxybenzene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,3-Diiodo-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Diiodo-1,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diiodo-1,4-dimethoxybenzene involves its interaction with various molecular targets and pathways. The iodine atoms and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. Additionally, it can participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diiodo-2,5-dimethoxybenzene
  • 1,4-Dimethoxybenzene
  • 2,5-Diiodo-1,4-dimethoxybenzene

Uniqueness

2,3-Diiodo-1,4-dimethoxybenzene is unique due to the specific positioning of its iodine and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8I2O2

Molecular Weight

389.96 g/mol

IUPAC Name

2,3-diiodo-1,4-dimethoxybenzene

InChI

InChI=1S/C8H8I2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3

InChI Key

KKSFPNCGZCWIDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)I

Origin of Product

United States

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